molecular formula C4H8BrNO4S B8326828 N-(2-sulfoethyl)-2-bromoacetamide

N-(2-sulfoethyl)-2-bromoacetamide

Cat. No.: B8326828
M. Wt: 246.08 g/mol
InChI Key: VPNRXICCVHIQRN-UHFFFAOYSA-N
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Description

N-(2-Sulfoethyl)-2-bromoacetamide is a chemical compound of interest in research and development, particularly in organic and medicinal chemistry. This compound integrates a bromoacetamide group, known for its alkylating properties and reactivity with nucleophiles, and a sulfoethyl moiety, which can enhance water solubility . While direct studies on this specific molecule are limited, its structural features suggest potential as a versatile building block or intermediate. The bromoacetamide functional group is a key feature in compounds like N-bromoacetamide (NBA), which has been used as a tool in biochemical research to study protein function and ion channel kinetics by irreversibly modifying cysteine residues and removing sodium channel inactivation . The related sodium salt, Sodium;(2-bromoacetyl)-(2-sulfoethyl)azanide, is a documented chemical entity, indicating the research relevance of this molecular scaffold . Researchers may find value in its application for synthesizing more complex molecules, exploring structure-activity relationships, or developing novel chemical probes. The presence of the sulfonic acid group often imparts high aqueous solubility, which can be a desirable trait for modifying compounds in wet-lab environments. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C4H8BrNO4S

Molecular Weight

246.08 g/mol

IUPAC Name

2-[(2-bromoacetyl)amino]ethanesulfonic acid

InChI

InChI=1S/C4H8BrNO4S/c5-3-4(7)6-1-2-11(8,9)10/h1-3H2,(H,6,7)(H,8,9,10)

InChI Key

VPNRXICCVHIQRN-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

a) N-(3-Azidopropyl)-2-bromoacetamide (Compound 2)

  • Structure : Contains an azide (-N₃) group on the propyl chain.
  • Reactivity : The azide group enables click chemistry (e.g., Cu-catalyzed cycloaddition), while the bromoacetamide allows alkylation.
  • Application : Intermediate in synthesizing DOTAM-azide for radiopharmaceuticals .
  • Solubility : Moderate in organic solvents; less hydrophilic than sulfonated analogs.

b) N-(2-Iodophenyl)-2-bromoacetamide (Compound 1)

  • Structure : Aromatic iodophenyl group attached to the acetamide.
  • Reactivity : Undergoes nucleophilic substitution (e.g., azide exchange) at the bromine site.
  • Application : Precursor to azidoacetamides for heterocyclic synthesis .
  • Solubility : Lipophilic due to the iodophenyl group; requires acetone or ethyl acetate for dissolution .

c) N-[4-Fluoro(18F)benzyl]-2-bromoacetamide (NFLOBA)

  • Structure : Fluorine-18 radiolabeled benzyl group.
  • Reactivity : Combines radiochemical properties with alkylation capability.
  • Application : Radiolabeled synthon for PET tracers targeting cancer cells .
  • Solubility : Compatible with polar aprotic solvents (e.g., DMSO).

d) N-(3-Acetyl-2-thienyl)-2-bromoacetamide

  • Structure : Thiophene ring with an acetyl group.
  • Reactivity : Electrophilic bromoacetamide reacts with nucleophiles; acetyl group stabilizes via resonance.
  • Application : Intermediate in synthesizing functionalized thiophenes for materials science .
  • Solubility : Soluble in dichloromethane and THF; insoluble in water .

e) N-(2-Sulfoethyl)-2-bromoacetamide

  • Structure : Sulfonate group on the ethylamine side chain.
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing sulfonate; reacts with thiols and amines.
  • Application : Water-soluble dye synthesis and bioconjugation .
  • Solubility : High aqueous solubility (>100 mg/mL in water) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility Key Functional Groups
This compound ~315 (estimated) -1.2* High -SO₃⁻, -Br, -CONH-
N-(3-Azidopropyl)-2-bromoacetamide 237.1 0.8 Moderate -N₃, -Br, -CONH-
N-(2-Iodophenyl)-2-bromoacetamide 367.0 3.0 Low -I, -Br, -CONH-
N-[4-Fluoro(18F)benzyl]-2-bromoacetamide 287.1 1.5 Moderate -¹⁸F, -Br, -CONH-
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 262.1 1.2 Low -COCH₃, -Br, -CONH-

*Estimated based on sulfonate contribution to hydrophilicity.

Stability and Handling

  • This compound : Stable in aqueous buffers (pH 4–9); hydrolyzes under strong basic conditions.
  • N-(3-Azidopropyl)-2-bromoacetamide : Light-sensitive due to the azide group; requires storage in amber vials .
  • Aromatic Derivatives (e.g., N-(2-iodophenyl)-2-bromoacetamide) : Prone to halogen exchange under high temperatures .

Preparation Methods

Nucleophilic Substitution of 1,2-Dibromoethane with Sodium Sulfite Followed by Amidation

This two-step method involves synthesizing sodium 2-bromoethyl sulfonate as an intermediate, which is subsequently amidated with bromoacetamide (Figure 2) .

Step 1: Synthesis of Sodium 2-Bromoethyl Sulfonate

  • 1,2-Dibromoethane (1.0 mol) is heated to 85°C.

  • Aqueous sodium sulfite (1.0 mol) is added dropwise over 1 hour.

  • The mixture is refluxed for 0.5 hours, then sodium bromide (3 wt%) is added to induce crystallization.

  • Cooling to 10°C yields sodium 2-bromoethyl sulfonate with >95% purity .

Step 2: Amidation with Bromoacetamide

  • Sodium 2-bromoethyl sulfonate (1.0 mol) is reacted with bromoacetamide (1.1 mol) in DMF.

  • The reaction is catalyzed by triethylamine at 60°C for 6 hours.

  • The product is isolated via vacuum distillation and recrystallized from ethanol .

Key Data :

ParameterValueSource
Intermediate Yield95–96% (Step 1)
Final Yield75–80% (Step 2)
CatalystsTriethylamine

Bromoacetylation of 2-Aminoethanesulfonic Acid (Taurine) Using Bromoacetyl Chloride

A modified approach substitutes bromoacetyl chloride for bromoacetyl bromide, reducing byproduct formation (Figure 3) .

Procedure :

  • Taurine (1.0 mol) is suspended in dichloromethane.

  • Bromoacetyl chloride (1.05 mol) is added slowly at 0°C.

  • The mixture is stirred for 2 hours, then warmed to 25°C for 12 hours.

  • The product is extracted with water, and the aqueous layer is evaporated to dryness .

Key Data :

ParameterValueSource
Yield85–88%
Purity98% (HPLC)
SolventDichloromethane

Comparative Analysis of Methods

Table 1: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Direct AmidationHigh yield, minimal stepsRequires careful pH control
Nucleophilic SubstitutionScalable for industryTwo-step process
Bromoacetyl ChlorideHigher purityCost of bromoacetyl chloride

Key Research Findings

  • Crystallization Efficiency : The addition of sodium bromide during intermediate purification (Method 2) enhances crystal lattice stability, improving yields .

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) increase reaction rates in Method 2 but may complicate purification .

  • Byproduct Management : Method 3 generates less HBr gas compared to Method 1, reducing corrosion risks .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., sulfonate SO₃⁻ at δ 120–125 ppm in ¹³C) and detects residual solvents .
  • Mass Spectrometry (MS) : ESI-MS in negative mode ([M-H]⁻ ion) validates molecular weight (theoretical: 274.09 g/mol) .
  • HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA (70:30) achieve baseline separation of impurities .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

  • Docking Studies : Use software like AutoDock Vina to model interactions with cysteine-rich enzymes (e.g., glutathione S-transferase). The bromoacetamide group targets catalytic thiols, while the sulfonate enhances solubility for in vitro assays .
  • MD Simulations : Assess stability of protein-ligand complexes in aqueous environments, highlighting sulfonate’s role in solvation .
    Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinities .

What strategies resolve contradictions in reported biological activities of bromoacetamide derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Structural Variants : Sulfonate vs. acetyl substituents alter cell permeability and target specificity .
  • Assay Conditions : Varying pH (6.5–7.4) impacts sulfonate ionization and reactivity.
    Standardize assays using:
    • Cell Lines : MCF-7 (cancer) vs. HEK293 (normal) to differentiate selective toxicity .
    • Dose-Response Curves : Calculate IC₅₀ values under controlled redox conditions (e.g., ± glutathione) .

What are the applications of this compound in protein labeling and bioconjugation?

Advanced Research Question
The compound’s bromoacetamide group selectively alkylates thiols (-SH) in proteins, while the sulfonate improves water solubility for physiological compatibility. Applications include:

  • Antibody-Drug Conjugates (ADCs) : Conjugate via cysteine residues in antibody hinge regions .
  • Fluorescent Probes : Link to sulfo-Cy5 dyes for live-cell imaging.
    Optimize labeling efficiency using SDS-PAGE and MALDI-TOF to confirm stoichiometry .

How does this compound compare to other bromoacetamide derivatives in stability studies?

Basic Research Question
Stability in aqueous buffers (pH 7.4, 25°C) varies:

  • Hydrolysis Half-Life : ~48 hours for N-(2-sulfoethyl) vs. ~24 hours for N-ethyl derivatives due to sulfonate’s electron-withdrawing effects .
  • Degradation Products : Identified via LC-MS as 2-sulfoethylacetamide and bromide ions.
    Store lyophilized at -20°C; avoid repeated freeze-thaw cycles .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and eye protection.
  • Waste Disposal : Neutralize with 10% sodium thiosulfate to reduce bromide release .
  • Spill Management : Absorb with vermiculite and treat with 5% NaOH solution .

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